molecular formula C6H4ClNO2 B032908 4-CHLORONITROBENZENE-D4 CAS No. 68239-23-6

4-CHLORONITROBENZENE-D4

Cat. No.: B032908
CAS No.: 68239-23-6
M. Wt: 161.58 g/mol
InChI Key: CZGCEKJOLUNIFY-RHQRLBAQSA-N
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Description

Benzene-1,2,4,5-d4, 3-chloro-6-nitro- is a deuterated derivative of benzene, where four hydrogen atoms are replaced by deuterium atoms. This compound also contains a chlorine atom and a nitro group attached to the benzene ring. The presence of deuterium atoms makes it useful in various scientific research applications, particularly in studies involving isotopic labeling.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 4-Chloronitrobenzene-D4 are not fully understood due to the limited available data. It is known that similar compounds, such as 4-chloronitrobenzene, can be degraded by certain bacteria, such as Comamonas sp. strain CNB-1 . This degradation involves a partial reductive pathway, with several enzymes involved in the process .

Cellular Effects

The cellular effects of this compound are not well-studied. Related compounds like 4-chloronitrobenzene have been shown to have significant effects on cells. For instance, a study found that soil contaminated with 4-chloronitrobenzene is resistant to microbial degradation due to the electron-withdrawing properties of the nitro and chloro groups in 4-chloronitrobenzene .

Molecular Mechanism

Studies on similar compounds like 4-chloronitrobenzene suggest that they undergo degradation via a partial reductive pathway . This involves several enzymes, including 4-chloronitrobenzene nitroreductase, 1-hydroxylaminobenzene mutase, and 2-aminophenol 1,6-dioxygenase .

Temporal Effects in Laboratory Settings

A study on the degradation of 4-chloronitrobenzene found that the bioremediation of 1 g-4-chloronitrobenzene/kg soil could be completed within 8 days in soil batch reactors .

Dosage Effects in Animal Models

There is currently no available data on the dosage effects of this compound in animal models. A study on the dermal absorption of 2- and 4-chloronitrobenzene in rats found that about 33-40% of the dose of 2-chloronitrobenzene and 51-62% of the dose of 4-chloronitrobenzene was absorbed from the skin within 72 hours .

Metabolic Pathways

Studies on similar compounds like 4-chloronitrobenzene suggest that they are metabolized via a partial reductive pathway .

Transport and Distribution

Related compounds like 4-chloronitrobenzene are known to be transported and distributed within cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene-1,2,4,5-d4, 3-chloro-6-nitro- typically involves multiple steps. One common method is the nitration of Benzene-1,2,4,5-d4, followed by chlorination. The nitration process involves treating Benzene-1,2,4,5-d4 with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group. The resulting nitro compound is then subjected to chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce the chlorine atom .

Industrial Production Methods

Industrial production of Benzene-1,2,4,5-d4, 3-chloro-6-nitro- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,2,4,5-d4, 3-chloro-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

    Chlorination: Chlorine gas in the presence of iron(III) chloride as a catalyst.

    Nucleophilic Substitution: Hydroxide ions or other nucleophiles under basic conditions.

Major Products Formed

    Nitration: Introduction of additional nitro groups.

    Chlorination: Introduction of additional chlorine atoms.

    Nucleophilic Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxide, resulting in compounds like Benzene-1,2,4,5-d4, 3-hydroxy-6-nitro-.

Scientific Research Applications

Benzene-1,2,4,5-d4, 3-chloro-6-nitro- is widely used in scientific research due to its unique properties:

    Chemistry: Used as a precursor in the synthesis of other deuterated compounds and in studies involving isotopic labeling.

    Biology: Employed in metabolic studies to trace the pathways of deuterated compounds in biological systems.

    Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

    Industry: Used in the production of specialty chemicals and materials with specific isotopic compositions

Comparison with Similar Compounds

Benzene-1,2,4,5-d4, 3-chloro-6-nitro- can be compared with other similar compounds:

These comparisons highlight the unique properties of Benzene-1,2,4,5-d4, 3-chloro-6-nitro-, particularly its reactivity and applications in various fields.

Properties

IUPAC Name

1-chloro-2,3,5,6-tetradeuterio-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGCEKJOLUNIFY-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297209
Record name 3-Chloro-6-nitrobenzene-1,2,4,5-d4
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68239-23-6
Record name 3-Chloro-6-nitrobenzene-1,2,4,5-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68239-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene-1,2,4,5-d4, 3-chloro-6-nitro-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene-1,2,4,5-d4, 3-chloro-6-nitro-
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Record name 3-Chloro-6-nitrobenzene-1,2,4,5-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-4-nitro(2H4)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A 100 mL reaction flask fitted with reverse dean-stark apparatus was charged with 11.250 g chlorobenzene (0.1 mol), 48 mL 1,2 dichloro ethane and 2.250 g of catalyst as prepared example 5. The flask was flushed with nitrogen. The reaction mixture was refluxed at 110° C. for 1 h followed by the dropwise addition of 8.6 mL (0.133 mol) 70% HNO3. The water formed during the reaction was removed using fitted with reverse dean-stark apparatus. The reaction was carried out for 8 h. The reaction was monitored by GC analysis. In this reaction 55.2% conversion of chlorobenzene was obtained with 61.8% of 2-nitro chlorobenzene and 38.2% of 4-nitro chlorobenzene.
Quantity
11.25 g
Type
reactant
Reaction Step One
Quantity
48 mL
Type
reactant
Reaction Step One
[Compound]
Name
catalyst
Quantity
2.25 g
Type
catalyst
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
61.8%
Yield
38.2%

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